3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . This compound, with its unique structure, has garnered interest in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The preparation typically involves:
Starting Materials: The synthesis begins with the selection of suitable starting materials, such as 4-fluoroaniline and 2,8-dimethylpyrazolo[1,5-a]quinazoline.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process.
Cyclization: The key step involves the cyclization of the starting materials to form the quinazoline ring system.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on various biological pathways and processes.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects, particularly in the development of antitumor agents.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways.
Inducing Apoptosis: In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in tumor cells, thereby inhibiting their growth.
Comparison with Similar Compounds
3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can be compared with other similar compounds, such as:
Quinazoline Derivatives: Compounds like afatinib, erlotinib, gefitinib, and lapatinib are well-known quinazoline derivatives with antitumor activity.
Benzothiazole Moieties: Compounds containing benzothiazole moieties have shown remarkable anti-tumor effects on tumor cells.
The uniqueness of this compound lies in its specific structural features and the potential therapeutic applications it offers.
Properties
Molecular Formula |
C18H16FN3O |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2,8-dimethyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C18H16FN3O/c1-10-7-15-14(16(23)8-10)9-20-18-17(11(2)21-22(15)18)12-3-5-13(19)6-4-12/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
FZVAPLWWYCCZCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C(=O)C1 |
Origin of Product |
United States |
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